2-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]ethanol
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Overview
Description
2-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]ethanol is a chemical compound that features an anthracene moiety attached to a piperazine ring, which is further connected to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]ethanol typically involves the reaction of anthracene-9-carbaldehyde with piperazine in the presence of a reducing agent to form the intermediate anthracen-9-ylmethylpiperazine. This intermediate is then reacted with ethylene oxide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]ethanol can undergo several types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The anthracene moiety can be reduced under specific conditions to form dihydroanthracene derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Anthracen-9-ylmethylpiperazin-1-ylacetaldehyde or anthracen-9-ylmethylpiperazin-1-ylacetic acid.
Reduction: Dihydroanthracen-9-ylmethylpiperazin-1-yl]ethanol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]ethanol is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The anthracene moiety may play a role in the compound’s photophysical properties, while the piperazine ring could interact with biological targets through hydrogen bonding or hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Anthracen-9-ylmethylene-(4-methoxyphenyl)amine: Similar in structure but with a methoxyphenyl group instead of an ethanol group.
9-(4-Phenylethynyl)anthracene: Features a phenylethynyl group instead of a piperazine ring.
9,10-Bis(phenylethynyl)anthracene: Contains two phenylethynyl groups instead of a piperazine ring and ethanol group.
Uniqueness
2-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]ethanol is unique due to its combination of an anthracene moiety, a piperazine ring, and an ethanol group. This unique structure imparts specific chemical and physical properties that make it suitable for specialized applications in various fields.
Properties
IUPAC Name |
2-[4-(anthracen-9-ylmethyl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c24-14-13-22-9-11-23(12-10-22)16-21-19-7-3-1-5-17(19)15-18-6-2-4-8-20(18)21/h1-8,15,24H,9-14,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDGPTKOTPMZBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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